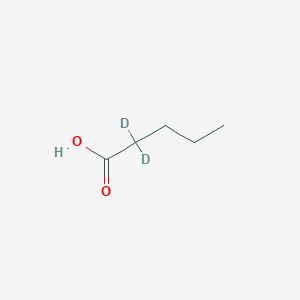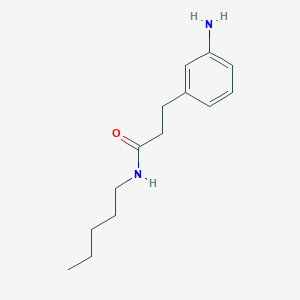![molecular formula C12H13ClF3N B13851174 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound with the molecular formula C12H13ClF3N and a molecular weight of 263.69 g/mol . This compound is notable for its unique bicyclic structure, which includes a trifluoromethyl group attached to a phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves several steps. One common method includes the CuCl-mediated trifluoromethylcyclopropanation reaction of CF3CHN2 with corresponding cyclic enamides . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in drug discovery.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-3-azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but lacks the trifluoromethyl group, which can affect its binding affinity and selectivity for certain receptors.
3-Phenylpiperidines: These compounds are structurally related but have different conformational restrictions, which can influence their biological activity. The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity, stability, and overall pharmacological properties.
Properties
Molecular Formula |
C12H13ClF3N |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(11)6-16-7-11;/h1-4,8,16H,5-7H2;1H |
InChI Key |
RNERKDWGASPWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
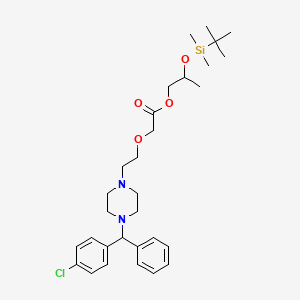
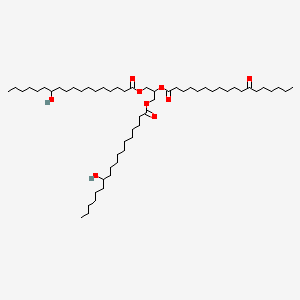



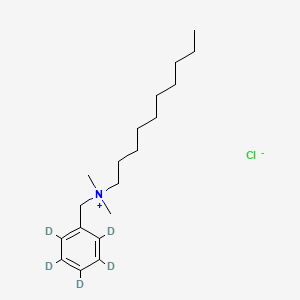
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)


![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
